2-[3-(naphthalen-1-ylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(1-NAPHTHYLMETHYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a dihydroisoquinoline moiety, and a naphthylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(1-NAPHTHYLMETHYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as aminopyrimidines and azides under controlled conditions.
Introduction of the dihydroisoquinoline moiety: This step often involves the use of isoquinoline derivatives and suitable reagents to form the dihydroisoquinoline structure.
Attachment of the naphthylmethyl group: This can be accomplished through alkylation reactions using naphthylmethyl halides and appropriate bases.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(1-NAPHTHYLMETHYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, bases, and acids under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(1-NAPHTHYLMETHYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(1-NAPHTHYLMETHYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride used in medical treatments.
Uniqueness
7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(1-NAPHTHYLMETHYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE is unique due to its complex structure, which combines a triazolopyrimidine core with a dihydroisoquinoline moiety and a naphthylmethyl group
Properties
Molecular Formula |
C24H20N6 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[3-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-yl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C24H20N6/c1-2-8-19-14-29(13-12-17(19)6-1)23-22-24(26-16-25-23)30(28-27-22)15-20-10-5-9-18-7-3-4-11-21(18)20/h1-11,16H,12-15H2 |
InChI Key |
LVBJPEAGKJMKAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=NC4=C3N=NN4CC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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